Product packaging for Calcium tetrafluoroborate(Cat. No.:CAS No. 13814-93-2)

Calcium tetrafluoroborate

Cat. No.: B080147
CAS No.: 13814-93-2
M. Wt: 213.6872256
InChI Key: YHLNCCJTKRTQEG-UHFFFAOYSA-N
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Description

Calcium tetrafluoroborate is an inorganic salt with the formula Ca(BF₄)₂ and a molecular weight of 213.69 g/mol . It is a compound of significant interest in the development of next-generation rechargeable batteries, particularly calcium-metal-anode based systems . Researchers value this salt as one of the few known organic electrolytes that enables reversible calcium plating and stripping, a crucial process for rechargeable calcium batteries which offer higher theoretical capacity and the potential for lower cost than commercial lithium-ion cells . A key challenge in this application is that many commercial sources of Ca(BF₄)₂ are hydrated salts, and the drying of divalent-cation based electrolytes is non-trivial . The tetrafluoroborate anion is susceptible to hydrolysis during some drying protocols, which can lead to the generation of impurities . Therefore, the synthesis and handling of dry, contaminant-free salt is essential for advanced electrochemical research . When preparing electrolytes, it is critical to use high-purity, anhydrous conditions to ensure low water content and prevent the formation of passivating surface films on electrodes, which can hinder Ca²⁺ ion transport . This product is intended for use in scientific and industrial research. This compound is classified as corrosive and can cause skin and serious eye irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for personal or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2CaF8 B080147 Calcium tetrafluoroborate CAS No. 13814-93-2

Properties

IUPAC Name

calcium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLNCCJTKRTQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2CaF8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929994
Record name Calcium bis[tetrafluoridoborate(1-)]
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Molecular Weight

213.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13814-93-2, 15978-68-4
Record name Calcium tetrafluoroborate(1-)
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Record name Calcium bis[tetrafluoridoborate(1-)]
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Record name Calcium tetrafluoroborate(1-)
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Record name Calcium tetrafluoroborate
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Synthetic Methodologies and Advanced Characterization of Calcium Tetrafluoroborate Compounds

Synthetic Pathways for Calcium Tetrafluoroborate (B81430)

The synthesis of high-purity calcium tetrafluoroborate, particularly in its anhydrous form, is critical for applications such as electrolytes in calcium-based rechargeable batteries. cristal.orgdoaj.org Commercial availability is often limited to hydrated forms, the dehydration of which presents significant challenges. doaj.orgresearchgate.net Consequently, direct anhydrous synthetic routes are explored to circumvent issues associated with water content and subsequent hydrolysis. doaj.org

Anhydrous Synthesis Approaches of Ca(BF4)2

To avoid the problematic drying of commercial hydrated salts, which can lead to anion hydrolysis and the formation of impurities, direct synthesis of anhydrous Ca(BF4)2 is necessary. doaj.orgresearchgate.net Two primary anhydrous routes have been presented as viable alternatives. doaj.org While specific reaction details are proprietary to the research, the focus is on creating the salt under controlled, water-free conditions to ensure a pure, contaminant-free product suitable for sensitive electrochemical applications. doaj.org The need for such methods arose from the observation that optimal calcium metal deposition for battery applications requires a dry and contaminant-free Ca(BF4)2 electrolyte. cristal.org

Synthesis of Calcium Tetrakis(hexafluoroisopropyloxy)borate Analogues

Analogues of this compound, such as calcium tetrakis(hexafluoroisopropyloxy)borate (Ca[B(hfip)4]2), have been developed as advanced electrolytes for room-temperature rechargeable calcium batteries. rsc.orgiamrenew.com This compound is synthesized through a direct and clean reaction between calcium borohydride (B1222165) (Ca(BH4)2) and hexafluoroisopropanol in a dimethoxyethane (DME) solvent. rsc.org The resulting Ca[B(hfip)4]2 salt demonstrates high ionic conductivity (>8 mS cm−1) and high oxidative stability up to 4.5 V. rsc.orgiamrenew.com The development of such fluorinated alkoxyborate anions is a promising strategy for creating electrolytes with weak cation-anion interactions, which enhances cation mobility. rsc.org

Challenges in Minimizing Hydrate (B1144303) Formation during Synthesis

Minimizing hydrate formation is a primary challenge in producing high-purity Ca(BF4)2. Commercial salts are typically sold as hydrates, and the process of drying these salts is described as non-trivial. doaj.orgresearchgate.net The tetrafluoroborate anion (BF4−) is susceptible to hydrolysis, especially during drying protocols that involve heating. doaj.orgresearchgate.net This hydrolysis can produce impurities that are detrimental to the performance of the electrolyte. doaj.org

Thermogravimetric analysis (TGA) of the commercial hydrated salt reveals a two-step decomposition at 158°C and 240°C, suggesting the loss of approximately two water molecules initially. cristal.org However, the remaining water persists and is believed to facilitate anion hydrolysis at temperatures exceeding 170°C. cristal.org This inherent instability and the difficulty in removing all water molecules without causing decomposition necessitate the use of direct anhydrous synthesis methods to obtain a pure product. doaj.orgresearchgate.net

Structural Elucidation via Spectroscopic and Diffraction Techniques

The structural characterization of this compound and its associated hydrates is crucial for understanding its properties. X-ray diffraction, in particular, has been instrumental in redefining the structure of the hydrated form. cristal.org

X-ray Crystallographic Analysis of this compound and its Hydrates

Determination of Crystal Structures and Coordination Geometries

X-ray diffraction studies have provided detailed insights into the crystal structure and coordination environment of this compound tetrahydrate. cristal.org The analysis revealed that the Ca²⁺ ion is coordinated in a [CaO4F4] square antiprism geometry. cristal.orgnih.govnih.gov These square antiprisms share fluorine corners with [BF4] tetrahedra, creating a one-dimensional structure of infinite ribbons that extend along the rsc.org crystallographic direction. cristal.orgiucr.org These ribbons are interconnected by a complex network of O—H···F and O—H···O hydrogen bonds, which stabilizes the three-dimensional structure. cristal.orgiucr.orgnih.gov The compound Ca(H2O)4(BF4)2 was found to be isostructural with calcium perchlorate (B79767) tetrahydrate, Ca(ClO4)2·4H2O. cristal.orgnih.govresearchgate.net

**Interactive Table: Crystallographic Data for this compound Hydrate (Ca(H₂O)₄(BF₄)₂) **

ParameterValueReference
FormulaCa(H₂O)₄(BF₄)₂ cristal.orgnih.gov
Crystal SystemTriclinic cristal.org
Coordination Geometry[CaO₄F₄] square antiprism cristal.orgnih.govnih.gov
Structural MotifInfinite ribbons of [CaO₄F₄] antiprisms sharing F corners with [BF₄] tetrahedra cristal.orgiucr.org
Isostructural withCa(ClO₄)₂·4H₂O cristal.orgnih.govresearchgate.net
Investigation of Hydrogen Bonding Networks in Hydrated this compound

Recent studies based on laboratory powder diffraction data have led to a redefinition of the chemical formula for hydrated this compound. nih.goviucr.orgresearchgate.net Previously denoted as Ca(BF₄)₂·xH₂O, the compound has been reformulated as Ca(H₂O)₄(BF₄)₂, which is isostructural with calcium perchlorate tetrahydrate. nih.goviucr.orgcristal.org This reformulation arose from the discovery that the water molecules are not interstitial but are integral to the compound's crystal structure. nih.govresearchgate.net

The crystal structure consists of [CaO₄F₄] square antiprisms where the calcium cation is coordinated with four water molecules and four fluorine atoms from the tetrafluoroborate anions. iucr.orgcristal.org These antiprisms share fluorine corners with [BF₄] tetrahedra, creating one-dimensional, infinite ribbons that extend along the elsevierpure.com crystallographic direction. iucr.orgcristal.org

Vibrational Spectroscopy for Anion-Cation Interactions (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful tool for investigating the nature of interactions between cations and anions in electrolyte solutions. nih.govresearchgate.net By analyzing the vibrational modes of the polyatomic anion, insights into the local solvation environment and the extent of ion pairing can be obtained. nih.gov For salts containing the tetrafluoroborate (BF₄⁻) anion, the symmetric B-F stretching mode, designated as ν₁(A₁), is particularly sensitive to the surrounding ionic environment. epa.gov

In studies of lithium tetrafluoroborate (LiBF₄) solutions, for instance, deconvolution of the ν₁(A₁) Raman band reveals multiple components that correspond to different ionic species. epa.gov These have been assigned as follows:

Spectroscopically "free" anions: Anions that are fully solvated and not in direct contact with a cation.

Contact Ion Pairs (CIPs): A cation and an anion in direct contact.

Dimers or higher aggregates: Larger clusters of associated ions. epa.gov

A study on LiBF₄ in acrylonitrile (B1666552) identified three distinct peaks for the ν₁(A₁) band at 766.0 cm⁻¹, 773.4 cm⁻¹, and 782.7 cm⁻¹, which were assigned to free anions, ion pairs, and dimers, respectively. epa.gov In contrast, for silver tetrafluoroborate (AgBF₄) in the same solvent, the ν₁(A₁) band appeared as a single, narrow peak, indicating a lack of significant ionic pairing. epa.gov

While specific Raman data for this compound is not extensively detailed in the available literature, the same principles apply. The analysis of shifts and splitting in the characteristic ν₁(A₁) band of the BF₄⁻ anion would allow for the characterization of anion-cation interactions, providing information on the formation of contact ion pairs (Ca²⁺-BF₄⁻) and other solvate species in various solvents.

Thermal Decomposition Pathways and Stability Studies of this compound

Thermogravimetric analysis (TGA) of hydrated this compound provides critical information regarding its thermal stability and decomposition pathways. researchgate.netcristal.org The decomposition of the hydrated salt, Ca(H₂O)₄(BF₄)₂, occurs in a multi-step process upon heating. iucr.orgcristal.org

Initial findings from TGA show a two-step decomposition process for the commercially available hydrated salt. researchgate.netcristal.org The first weight loss occurs at approximately 158°C, and a second, more significant loss happens at 240°C. researchgate.netcristal.org The initial step is believed to correspond to the release of two of the four coordinated water molecules. cristal.org It has been suggested that the remaining water molecules are more strongly bound within the crystal structure and participate in the subsequent hydrolysis of the tetrafluoroborate anion at temperatures exceeding 170°C. researchgate.netcristal.org A thermodiffractometry study could potentially identify an intermediate dihydrate phase, which would be formulated as Ca(H₂O)₂(BF₄)₂. iucr.org

The tetrafluoroborate anion itself is known to be relatively stable. elsevierpure.com However, its decomposition can be prompted by factors such as acidic conditions or the presence of certain reactive species. researchgate.netresearchgate.net In the context of the thermal decomposition of the hydrated calcium salt, the process is complicated by the presence of water, which can lead to hydrolysis and the formation of various byproducts. researchgate.netcristal.org

Thermal Decomposition Data for Hydrated this compound

Decomposition Step Peak Temperature (°C) Weight Loss (%) Associated Process
1 158 14.3 Loss of ~2 water molecules

Table of Chemical Compounds

Compound Name
This compound
Calcium perchlorate tetrahydrate
Ethylene (B1197577) carbonate

Electrolyte Chemistry and Electrochemical Performance of Calcium Tetrafluoroborate Systems

Solvation Dynamics and Ion Transport Mechanisms in Calcium Tetrafluoroborate (B81430) Electrolytes

The performance of Ca(BF₄)₂ electrolytes is intricately linked to the solvation of calcium ions (Ca²⁺) and the subsequent transport of these ions within the electrolyte. The interaction between the divalent Ca²⁺ cation, the tetrafluoroborate (BF₄⁻) anion, and the solvent molecules dictates crucial properties such as ionic conductivity and the energy required for desolvation at the electrode-electrolyte interface.

The solvation of Ca²⁺ in aprotic organic solvents, particularly carbonates, is a complex process governed by strong ion-solvent interactions. The high charge density of Ca²⁺ leads to a strong coordination with solvent molecules.

Computational studies have shown that binary mixtures of organic carbonate solvents provide the most effective solvation for Ca²⁺. researchgate.net The structure of the carbonate solvent molecules significantly influences the solvation free energy. For instance, ethylene (B1197577) carbonate (EC) is known to form stable solid electrolyte interphase (SEI) layers, which is crucial for the reversible plating and stripping of calcium. rsc.org The combination of EC with propylene (B89431) carbonate (PC) creates a solvent system with a wide liquidus range, enhancing its applicability in various temperature conditions. rsc.org

In Ca(BF₄)₂-based electrolytes, the interaction between the Ca²⁺ cation and the carbonyl oxygen of the carbonate solvent molecules is the dominant force in the solvation shell. aqsim.comtdl.org This strong cation-solvent interaction often supersedes the interaction between the Ca²⁺ cation and the BF₄⁻ counterion. aqsim.comtdl.org The result is a solvation sheath primarily composed of solvent molecules, which effectively shields the cation from the anion. aqsim.com This phenomenon is critical for achieving good ionic mobility, as strong ion pairing can hinder the transport of charge carriers. researchgate.net

The preferential solvation of Ca²⁺ by the solvent can be attributed to the strong electrostatic interactions between the highly charged cation and the polar solvent molecules. smu.edu The lifetime of solvent molecules in the first solvation shell of Ca²⁺ is in the order of picoseconds, indicating a dynamic but strong interaction. nih.gov

The use of mixed solvent systems, such as the commonly employed EC and PC mixture, offers several advantages for Ca(BF₄)₂ electrolytes. rsc.orgosti.gov These mixtures can provide a balance of properties, including good salt solubility, high ionic conductivity, and the formation of a stable SEI. researchgate.netrsc.org The composition of the solvent mixture can be tuned to optimize these properties.

The relative solvating power of the different solvent components determines the composition of the Ca²⁺ solvation shell. nih.gov For instance, in a mixed electrolyte, the solvent with the higher coordinating ability will be preferentially found in the first solvation shell of the cation. nih.gov This selective solvation has a direct impact on the transport properties and the electrochemical behavior of the electrolyte. nih.gov

Table 1: Comparison of Solvation Properties in Different Solvent Systems

Solvent SystemKey Solvation CharacteristicsImpact on Electrochemical Performance
Single Aprotic Solvents (e.g., EC, PC)Good solvation of Ca²⁺, but may have limitations in terms of operating temperature or SEI formation. researchgate.netPerformance can be optimized by selecting a solvent with desirable properties.
Binary Carbonate Mixtures (e.g., EC/PC)Provides a balance of properties, including a wide liquidus range and stable SEI formation. rsc.orgGenerally leads to improved overall performance compared to single-solvent systems.
Mixed Solvents with Ethers (e.g., THF, Glymes)Can enhance ionic conductivity and influence the solvation structure. researchgate.netThe specific ether and its concentration can be tailored to optimize performance.

Achieving high ionic conductivity is a primary goal in the development of Ca(BF₄)₂ electrolytes. The conductivity is influenced by several factors, including the concentration of the salt, the viscosity of the solvent, and the degree of ion pairing. Research has shown that a 0.45 M concentration of Ca(BF₄)₂ in an EC/PC mixture exhibits the best performance at 100°C, with the highest ionic conductivity and the smallest overpotential for deposition/stripping. rsc.org

However, even at this optimal concentration, the coulombic efficiency is only around 40%, suggesting the occurrence of undesirable side reactions. rsc.org The high operating temperature required for efficient plating and stripping in these systems points to a significant energy barrier for Ca²⁺ transport through the SEI. rsc.org

Table 2: Ionic Conductivity of Ca(BF₄)₂ in EC/PC at 100°C

Ca(BF₄)₂ Concentration (M)Ionic Conductivity (mS/cm)Overpotential (V)
0.3~2.5>0.15
0.45~3.00.10
0.6~2.8>0.15

The process of Ca²⁺ plating and stripping at the electrode surface involves the removal of the solvent molecules from the cation's solvation shell, a process known as desolvation. The energy required for this process, the desolvation energy barrier, is a critical factor influencing the kinetics of the electrochemical reaction. nih.gov

In solvent-based electrolytes, the solvent plays a crucial role in stabilizing the Ca²⁺ ion at the electrode interface. nih.gov A high desolvation energy barrier can lead to slow reaction kinetics and a large overpotential for plating and stripping. nih.gov The composition of the solvation shell directly impacts this energy barrier. For instance, the presence of strongly coordinating solvent molecules will increase the energy required for desolvation. nih.gov Therefore, designing electrolyte systems with a balance between good solvation for ion transport and a reasonably low desolvation energy barrier for efficient electrode kinetics is a key challenge. nih.gov

Calcium Ion Solvation Behavior in Aprotic Organic Solvents

Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Formation with Calcium Tetrafluoroborate

The interface between a calcium metal anode and the electrolyte is critical for the reversible operation of calcium-based batteries. When calcium metal is in contact with an organic electrolyte containing this compound (Ca(BF₄)₂), a passivation layer, known as the solid electrolyte interphase (SEI), forms due to the decomposition of electrolyte components. researchgate.netchemrxiv.org This layer's properties are paramount, as they dictate the feasibility of reversible calcium plating and stripping. researchgate.net

Mechanisms of Passivation Layer Formation on Calcium Metal Anodes

The formation of the SEI on a calcium metal anode in a Ca(BF₄)₂ electrolyte is a complex process involving the reduction of both the salt anion (BF₄⁻) and the solvent molecules. researchgate.netchemrxiv.org Given the low redox potential of metallic calcium, its surface is highly reactive and promotes the decomposition of the electrolyte components it contacts. dtu.dk

The process begins with the electrochemical reduction of the electrolyte at the anode surface. chemrxiv.org In systems using carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC), a conformal passivation layer readily forms on the calcium metal. researchgate.net While the Ca(BF₄)₂ salt itself is considered to have exceptional redox stability, the carbonate solvents are more prone to decomposition, leading to an SEI that is initially rich in organic species. chemrxiv.org The decomposition of the BF₄⁻ anion also contributes significantly to the SEI, a process that is believed to be crucial for enabling Ca²⁺ transport. dtu.dk The presence of boron-containing species in the resulting layer is considered a key factor that allows for the migration of Ca²⁺ ions, a beneficial characteristic not observed with all calcium salts. dtu.dk

Compositional Analysis of this compound-Derived SEI Components (e.g., CaF₂, Calcium Borates)

The SEI formed from a Ca(BF₄)₂-based electrolyte is a composite of inorganic and organic compounds resulting from the decomposition of the salt and solvent. researchgate.netchemrxiv.org In-depth analysis has revealed that the composition of this layer is distinct from SEIs formed with other calcium salts, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂). dtu.dk

The beneficial behavior of the SEI derived from Ca(BF₄)₂ is largely attributed to the presence of specific inorganic components. dtu.dk Boron-containing species, suggested to be in the form of cross-linked borate (B1201080) polymers, are considered a key divalent conducting component, facilitating Ca²⁺ transport. researchgate.net The reduction of the BF₄⁻ anion also leads to the formation of calcium fluoride (B91410) (CaF₂), another major inorganic constituent of the SEI. researchgate.net The organic portion of the SEI originates from the decomposition products of the carbonate solvents (e.g., EC and PC). chemrxiv.org The resulting SEI is often described as an organic-rich layer embedded with these crucial inorganic compounds. chemrxiv.org

SEI Component TypeSpecific CompoundsOriginFunction
InorganicCalcium Fluoride (CaF₂)Decomposition of BF₄⁻ anionPassivation, structural component
InorganicCalcium Borates / Boron-containing speciesDecomposition of BF₄⁻ anionEnables Ca²⁺ ion transport
OrganicSolvent reduction products (e.g., from EC, PC)Decomposition of carbonate solventsForms the main matrix of the SEI

Influence of SEI on Reversible Ca²⁺ Ion Transport and Plating/Stripping

The composition and structure of the SEI are decisive factors in whether reversible calcium plating and stripping can occur. nih.gov An ideal SEI must be electronically insulating to prevent continuous electrolyte decomposition but ionically conductive to allow the passage of Ca²⁺ ions. researchgate.net

The passivation layer formed in Ca(BF₄)₂-based electrolytes exhibits these desired properties, behaving as a true SEI. researchgate.net The presence of boron-containing compounds is believed to be the key to its functionality, allowing for Ca²⁺ migration through the layer. researchgate.netdtu.dk This contrasts sharply with the ionically blocking passivation layers formed with some other salts, such as Ca(TFSI)₂, which inhibit reversible calcium deposition. dtu.dkchemrxiv.org The Ca(BF₄)₂-derived SEI, while passivating the reactive calcium metal surface, remains permeable to calcium cations, enabling the electrochemical processes of plating and stripping to proceed with efficiencies greater than 95%. researchgate.net However, the transport kinetics can still be sluggish, often requiring elevated temperatures to achieve satisfactory performance in early studies. mit.edu

Strategies for Modifying SEI Formation through Electrolyte Additives

One successful strategy involves introducing boron-based functional additives into electrolytes that would otherwise form a blocking passivation layer. For example, the addition of boron trifluoride (BF₃), often stabilized with diethyl ether, to a Ca(TFSI)₂-based electrolyte has been shown to enable calcium plating and stripping with kinetics comparable to those seen with Ca(BF₄)₂ electrolytes. dtu.dk The BF₃ additive decomposes to form an SEI rich in borate species, which are crucial for Ca²⁺ conductivity. dtu.dkresearchgate.net This approach demonstrates that the SEI's properties can be engineered to be ionically conductive, broadening the range of possible electrolyte formulations for calcium batteries. researchgate.net The use of such additives points to a rich chemistry for developing artificial or modified SEIs that facilitate efficient and reversible calcium electrodeposition. dtu.dk

Electrochemical Stability Window and Redox Chemistry of this compound Electrolytes

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. rsc.org A wide ESW is crucial for developing high-energy-density batteries, as it dictates the choice of high-voltage cathodes and low-potential anodes. magtech.com.cn

Anodic and Cathodic Stability Limits in Various Solvents

The stability of Ca(BF₄)₂ electrolytes is highly dependent on the solvent used. chemrxiv.orgnih.gov While the Ca(BF₄)₂ salt itself is relatively stable, the solvents, particularly common carbonate-based ones, are susceptible to decomposition on the highly reductive calcium metal surface. chemrxiv.orgosti.gov

Electrolyte SystemSolventAnodic Limit (V vs. Ca/Ca²⁺)Cathodic BehaviorReference
Ca(BF₄)₂EC:PCNot specified, but functional with cathodesForms a functional, Ca²⁺-conductive SEI researchgate.net
Ca[B(hfip)₄]₂ (for comparison)DME> 4.1 V (up to 4.9 V in DMT)Reversible Ca plating/stripping at 25°C researchgate.netrsc.org
Ca(BH₄)₂ (for comparison)THF~2.0 VReversible Ca plating/stripping rsc.org

Identification of Deleterious Side Reactions and Decomposition Products

The electrochemical performance of this compound (Ca(BF₄)₂) in carbonate-based electrolytes is significantly hampered by a series of deleterious side reactions that lead to the formation of a complex solid electrolyte interphase (SEI) on the calcium metal anode. rsc.orgchemrxiv.orgrsc.org These reactions involve both the salt and the solvent components, particularly under the highly reducing conditions required for calcium deposition.

A primary and well-documented side reaction is the decomposition of the tetrafluoroborate anion (BF₄⁻), which contributes to the formation of inorganic species within the SEI. rsc.orgosti.gov A major decomposition product identified through various analytical techniques is calcium fluoride (CaF₂). rsc.orgrsc.org Quantitative analyses have revealed that a significant portion of the deposited material on the electrode is CaF₂, with some studies reporting molar ratios of over 30% and others identifying approximately 15% CaF₂ at the electrode surface. rsc.orgosti.gov The formation of this passivating CaF₂ layer is a critical factor influencing the electrochemical behavior of the cell. rsc.org

In addition to the anion decomposition, the organic carbonate solvents, typically a mixture of ethylene carbonate (EC) and propylene carbonate (PC), also undergo decomposition. chemrxiv.orgosti.gov The poor redox stability of this solvent mixture leads to the formation of an organic-rich SEI. chemrxiv.org Infrared spectroscopy of the calcium electrode surface after cycling has identified the presence of various organic decomposition products, including ROCO₂⁻ species. rsc.org The presence of trace amounts of water, often found in the commercial Ca(BF₄)₂ salt, can lead to hydrolysis of the tetrafluoroborate anion, producing impurities such as boric acid (B(OH)₃) and hydrofluoric acid (HF). researchgate.net Water contamination can also result in the formation of a calcium hydroxide (B78521) (Ca(OH)₂) passivation layer, which is known to impede Ca²⁺ conductivity. researchgate.net

Recent studies have proposed that despite the complexity of the SEI, certain decomposition products may facilitate ion transport. A proposed key component is a boron-oxygen species, potentially a BO₃ polymer, which is thought to be crucial for enabling Ca²⁺ transport through the otherwise passivating SEI layer. rsc.org

Table 1: Identified Decomposition Products in Ca(BF₄)₂ Electrolyte Systems

Component SourceDecomposition ProductChemical FormulaRole/ObservationReference
Ca(BF₄)₂ AnionCalcium FluorideCaF₂Major inorganic component of the SEI; forms a passivation layer. rsc.orgrsc.orgosti.gov
Ca(BF₄)₂ AnionBoron-Oxygen SpeciesBO₃ (polymeric)Proposed key component for facilitating Ca²⁺ transport through the SEI. rsc.org
EC:PC SolventAlkyl CarbonatesROCO₂⁻Organic components of the SEI. rsc.org
Water ContaminantCalcium HydroxideCa(OH)₂Passivation layer component that blocks Ca²⁺ transport. researchgate.net
Water Contaminant / BF₄⁻ HydrolysisHydrofluoric AcidHFImpurity from hydrolysis. researchgate.net
Water Contaminant / BF₄⁻ HydrolysisBoric AcidB(OH)₃Impurity from hydrolysis. researchgate.net

Temperature Dependence of Electrochemical Performance and Stability

The electrochemical behavior of Ca(BF₄)₂ in carbonate solvents is profoundly dependent on the operating temperature. rsc.orgnih.gov Early demonstrations of reversible calcium plating and stripping using this electrolyte system were only successful at elevated temperatures, typically in the range of 75 °C to 100 °C. rsc.orgosti.govosti.gov This high-temperature requirement highlights a significant kinetic barrier to efficient calcium ion transport and deposition at ambient conditions. rsc.org

At elevated temperatures (e.g., 100 °C), symmetric Ca||Ca cells using a 0.45 M Ca(BF₄)₂ in EC:PC electrolyte have demonstrated stable cycling for over 100 cycles. nih.gov Cyclic voltammetry studies confirm that reversible calcium deposition and dissolution processes occur within this temperature range. researchgate.net The improved performance is attributed to enhanced kinetics, which helps to overcome the high energy barrier for Ca²⁺ ion transport through the resistive SEI layer that forms on the electrode surface. rsc.org

Conversely, at room temperature, the performance of these electrolytes is substantially diminished. nih.gov The electron transfer kinetics are poor, resulting in a large overpotential for calcium deposition and stripping. nih.gov This is consistent with the understanding that the SEI formed in Ca(BF₄)₂-based electrolytes has poor ionic conductivity at room temperature, effectively passivating the electrode and hindering the electrochemical processes. rsc.org

Ab initio molecular dynamics simulations corroborate these experimental findings, showing that common carbonate solvents like EC and PC decompose at both room temperature (300 K) and elevated temperatures (500 K), indicating intrinsic instability in the presence of the calcium metal anode. osti.gov While specific thermal stability data from techniques like thermogravimetric analysis for Ca(BF₄)₂ salt is not widely reported in the context of battery electrolytes, related, more stable electrolyte salts such as calcium tetrakis(hexafluoroisopropyloxy)borate have shown thermal stability up to 120 °C. nih.gov The necessity of high operating temperatures for Ca(BF₄)₂ systems remains a significant challenge for their practical application in rechargeable calcium batteries. nih.gov

Table 2: Effect of Temperature on the Electrochemical Performance of Ca(BF₄)₂/EC:PC Electrolyte

Performance MetricRoom Temperature (~25 °C)Elevated Temperature (75-100 °C)Reference
Ca Plating/Stripping Reversibility Poor; generally not observedAchieved and stable rsc.orgosti.govosti.gov
Kinetics Poor electron transfer; high overpotentialEnhanced kinetics; lower overpotential nih.gov
SEI Ionic Conductivity Poor; passivatingSufficient to allow Ca²⁺ transport rsc.org
Cell Cycling Stability Not demonstratedStable cycling for >100 cycles in symmetric cells nih.gov

Advanced Computational and Theoretical Investigations of Calcium Tetrafluoroborate Systems

Molecular Dynamics Simulations for Solvation Structure and Dynamics

Molecular dynamics (MD) simulations have been instrumental in understanding the solvation structure and dynamics of the Ca²⁺ ion from calcium tetrafluoroborate (B81430) in various solvents. These simulations model the interactions between the Ca²⁺ cation, the BF₄⁻ anion, and the surrounding solvent molecules, offering a dynamic picture of the electrolyte system. researchgate.net

Computational studies have investigated the solvation behavior of calcium tetrafluoroborate in both neat carbonate solvents and their mixtures. acs.org The interaction of the Ca²⁺ cation with the carbonyl groups of the coordinating solvents, rather than with the tetrafluoroborate counterions, is found to be the primary factor in delocalizing the charge on the Ca²⁺ ion. researchgate.netacs.org

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanical calculations, have been employed to predict the stability of electrolytes containing this compound. researchgate.net These simulations can reveal the decomposition pathways of both the salt and the solvent at electrode interfaces. acs.orgchemrxiv.org For instance, AIMD studies have been used to explore the formation and evolution of the solid electrolyte interphase (SEI) at a calcium anode. acs.orgchemrxiv.org These simulations provide detailed microscopic insights into solvent decomposition and the role of the anion in this process. acs.orgchemrxiv.org

Research has shown that in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) solvents, Ca(BF₄)₂ can be used to reversibly deposit calcium at elevated temperatures (75-100 °C). osti.gov AIMD simulations help to understand the underlying mechanisms that govern the stability and reactivity of such electrolyte systems. researchgate.net

Molecular dynamics simulations have been used to determine the solvation number of the Ca²⁺ ion in different solvent environments. researchgate.net The Ca²⁺ ion, due to its large ionic radius and divalence, typically exhibits a higher number of solvating molecules compared to monovalent cations like Li⁺ and Na⁺. researchgate.net In carbonate solvents, the solvation number for Ca²⁺ is computed to be in the range of 6 to 9, with a typical value around 8. researchgate.net

The total solvation strength of Ca²⁺ in various neat and blended carbonate solvents has also been calculated and found to be significantly higher than that of Li⁺, Na⁺, and even Mg²⁺. researchgate.net The solvation free energies for Ca²⁺-solvent complexes, determined through density functional theory calculations on structures obtained from MD simulations, range from -385 to -472 kcal/mol. researchgate.net

Solvent SystemCalculated Solvation Free Energy (kcal/mol)
Neat Carbonates & Carbonate Mixtures-385 to -472

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide a deeper understanding of the electronic structure and reactivity of this compound and its solvated complexes. researchgate.net These calculations are crucial for predicting the electrochemical stability and reaction mechanisms at a fundamental level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction pathways and energy barriers in this compound electrolyte systems. researchgate.net For example, DFT calculations have been used to predict the properties of materials for Ca-ion batteries. researchgate.net These calculations can help in understanding the decomposition products of Ca(BF₄)₂, which can include species like CaF₂. researchgate.net

DFT has also been employed to compute the diffusion barriers of Ca²⁺ in various inorganic phases that could be part of the SEI. polyu.edu.hk For instance, the diffusion barrier in CaF₂, a potential decomposition product, is significantly higher than in other calcium halides, indicating its insulating nature for Ca²⁺ transport. polyu.edu.hk

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps (Eg) is a key aspect of quantum mechanical calculations for assessing the redox stability of electrolyte components. researchgate.netacs.org A larger HOMO-LUMO gap generally implies greater kinetic stability and lower reactivity of a chemical species. researchgate.net

Detailed calculations have shown that the HOMO-LUMO energy gap of calcium-carbonate complexes is directly proportional to the free energy of solvation of the complex. researchgate.netacs.orgresearchgate.net This relationship provides a valuable tool for the rational design of stable electrolytes. acs.org

The electronic chemical potential (μ) and chemical hardness (η) are two other important descriptors derived from quantum mechanical calculations that provide insights into the reactivity of chemical systems. researchgate.netacs.org The electronic chemical potential is related to the escaping tendency of an electron from a system, while chemical hardness is a measure of the resistance to charge transfer. researchgate.net

For calcium-carbonate complexes formed from Ca(BF₄)₂, it has been demonstrated that both the electronic chemical potential and chemical hardness are directly proportional to the free energy of solvation. researchgate.netacs.orgresearchgate.net This correlation is also observed for solvated magnesium ions but not for lithium or sodium salts, highlighting the unique properties of divalent cation systems. researchgate.netacs.org

PropertyRelationship with Free Energy of Solvation
HOMO-LUMO Energy Gap (Eg)Directly Proportional
Electronic Chemical Potential (μ)Directly Proportional
Chemical Hardness (η)Directly Proportional

Natural Bond Order Analysis and Quantum Theory of Atoms-in-Molecules for Intermolecular Interactions

Advanced computational methods, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), provide profound insights into the nature of intermolecular interactions within this compound (Ca(BF₄)₂) electrolyte systems. These analyses are crucial for understanding the solvation structure of the Ca²⁺ ion and its interactions with solvent molecules and the tetrafluoroborate anion (BF₄⁻), which collectively govern the electrolyte's properties and performance.

Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates the electronic structure of a system in terms of localized, chemically intuitive bonding orbitals. For a Ca(BF₄)₂ electrolyte, this method is used to investigate the donor-acceptor interactions between the Ca²⁺ cation (a Lewis acid) and the surrounding solvent molecules and BF₄⁻ anions (Lewis bases). The analysis quantifies the charge transfer and orbital overlaps between these species, revealing the strength and nature of the coordinative bonds in the Ca²⁺ solvation shell.

In typical carbonate-based electrolytes like ethylene carbonate (EC) and propylene carbonate (PC), the primary interaction involves the donation of electron density from the carbonyl oxygen atoms of the solvent molecules to the vacant orbitals of the Ca²⁺ ion. NBO analysis can determine the stabilization energy associated with these charge-transfer interactions (E⁽²⁾). A higher E⁽²⁾ value indicates a stronger coordination bond. While specific NBO studies exclusively on Ca(BF₄)₂ are not extensively detailed in the literature, analogous studies on similar divalent cation systems suggest that the Ca²⁺-solvent interactions are significantly stronger than any residual interactions with the weakly coordinating BF₄⁻ anion, especially in solvents with high donor numbers.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines chemical interactions based on the topology of the electron density (ρ). researchgate.net The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path of maximum density linking two interacting atoms (a bond path). The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction.

For interactions within a Ca(BF₄)₂ electrolyte, QTAIM analysis would be expected to reveal the following:

Ca²⁺-Solvent Interactions: The interaction between the calcium ion and the oxygen atoms of carbonate solvents is characterized as a closed-shell interaction. This is indicated by a small value of ρ(r) and a positive value of the Laplacian (∇²ρ(r) > 0) at the BCP. A positive Laplacian signifies a depletion of electron density at the critical point, which is characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

Ca²⁺-Anion Interactions: The interaction between Ca²⁺ and the fluorine atoms of the BF₄⁻ anion would also be classified as a closed-shell, predominantly electrostatic interaction. In systems where the salt is well-dissociated, direct and persistent bond paths between the cation and anion may be minimal, being largely replaced by solvent-separated ion pairs.

Computational studies on similar electrolyte systems confirm the electrostatic nature of these interactions. researchgate.net The table below summarizes the expected QTAIM parameters for the primary intermolecular interactions in a Ca(BF₄)₂ electrolyte system.

Interacting PairBond TypeExpected Electron Density (ρ(r))Expected Laplacian (∇²ρ(r))Nature of Interaction
Ca²⁺···O (Solvent)Cation-SolventSmallPositive (> 0)Closed-Shell (Electrostatic)
Ca²⁺···F (BF₄⁻)Cation-AnionSmallPositive (> 0)Closed-Shell (Electrostatic)

These theoretical tools collectively indicate that the Ca²⁺ solvation complex is dominated by strong electrostatic interactions with the solvent molecules, forming a stable solvation shell. The BF₄⁻ anion remains weakly coordinated, facilitating ion mobility, a critical factor for battery performance.

Time-Dependent Charge Transfer Analysis at Electrolyte-Electrode Interfaces

The stability of an electrolyte at the highly reducing potential of the calcium metal anode is paramount for the reversible operation of a calcium battery. Time-dependent charge transfer analysis, often performed using data from ab initio molecular dynamics (AIMD) simulations, is a powerful tool to probe the electronic events at the electrolyte-electrode interface that lead to decomposition or passivation. nih.gov

AIMD simulations model the dynamic evolution of the atoms and electrons in the system, providing a realistic view of interfacial reactions. By tracking the charge distribution over time, researchers can quantify the extent and rate of electron transfer from the calcium metal surface to the electrolyte components (salt and solvent). A significant and rapid transfer of electrons from the electrode to an electrolyte species indicates its reductive decomposition.

In the context of Ca(BF₄)₂ in carbonate solvents (EC/PC), computational studies reveal a distinct difference in the stability of the salt versus the solvent. chemrxiv.orgosti.gov

Ca(BF₄)₂ Salt: The Ca(BF₄)₂ salt itself exhibits exceptional redox stability. chemrxiv.org Time-dependent charge analysis from simulations of analogous stable calcium salts shows minimal electron transfer from the calcium surface to the anion over the simulation timescale. nih.gov This intrinsic stability means the BF₄⁻ anion is not readily reduced by the calcium metal.

Carbonate Solvents (EC/PC): In contrast, solvents like EC and PC are found to be highly susceptible to decomposition. AIMD simulations show that these solvent molecules readily accept electrons from the calcium surface, leading to the cleavage of chemical bonds and the formation of an organic-rich solid electrolyte interphase (SEI). chemrxiv.org

This dichotomy is critical: while the Ca(BF₄)₂ salt is stable, the electrolyte solution is not, due to the instability of the solvent. The decomposition of the solvent forms the SEI, which then mediates any subsequent interaction between the salt and the electrode. The table below, based on findings from related calcium salt systems, illustrates how time-dependent charge transfer analysis can differentiate between stable and unstable anions at the Ca-metal interface. nih.gov

Anion SpeciesStability at Ca InterfaceTypical Charge Transfer from Ca Surface (electrons)Implication for Ca(BF₄)₂
Unstable Anions (e.g., PF₆⁻, TFSI⁻)Decomposes~8 e⁻ within picosecondsProvides a baseline for unstable behavior
Stable Anions (e.g., carboranes)Stable~0 e⁻The behavior expected of the stable BF₄⁻ anion

Therefore, time-dependent charge transfer analysis clarifies that the primary interfacial reactions in a Ca(BF₄)₂-carbonate system are dominated by solvent reduction. The exceptional stability of the BF₄⁻ anion implies that it does not directly participate in significant charge transfer with the pristine calcium electrode, a crucial factor for its selection in early calcium battery research. chemrxiv.orgosti.gov

Theoretical Predictions of Ca²⁺ Diffusion in Electrode Materials and SEI Components

The kinetics of a calcium battery are largely dictated by the mobility of Ca²⁺ ions, not only within the bulk electrolyte but also through the solid-state structures of the electrode materials and the SEI layer. Theoretical predictions, primarily using Density Functional Theory (DFT), are indispensable for calculating the energy barriers associated with Ca²⁺ diffusion in these solid-state media and identifying rate-limiting steps.

Ca²⁺ Diffusion in Electrode Materials: DFT calculations are used to map the potential energy surface for a diffusing Ca²⁺ ion within the crystal lattice of a cathode material. By identifying the lowest energy pathway between stable intercalation sites, a migration energy barrier (Eₐ) can be calculated. A low Eₐ (< 1 eV) is generally considered necessary for facile ion diffusion and good rate performance. However, due to the strong electrostatic interactions associated with the divalent Ca²⁺ ion, calculated migration barriers in many potential oxide and sulfide (B99878) cathodes are often high. For instance, the calculated energy barrier for Ca²⁺ diffusion in TiS₂ is approximately 0.75 eV. researchgate.net

Ca²⁺ Diffusion in SEI Components: The composition of the SEI, formed from electrolyte decomposition, is critical as it must be conductive to Ca²⁺ ions to allow for plating and stripping. The decomposition of the Ca(BF₄)₂ electrolyte can lead to both inorganic and organic SEI components. DFT calculations are crucial for assessing the Ca²⁺ conductivity of these potential SEI phases.

The BF₄⁻ anion can decompose to form various inorganic species, including calcium fluoride (B91410) (CaF₂) and calcium borates. Theoretical studies have shown that the presence of borate (B1201080) species in the SEI is a key factor in enabling Ca²⁺ migration. icmab.es Conversely, some decomposition products can be highly detrimental. DFT calculations predict a very high diffusion barrier for Ca²⁺ in crystalline CaF₂, indicating it is essentially a Ca²⁺ insulator. polyu.edu.hk This highlights the importance of controlling the SEI chemistry to favor the formation of Ca²⁺-conductive borate phases over insulating fluoride phases.

The table below presents DFT-calculated migration energy barriers for Ca²⁺ diffusion in potential SEI components relevant to the decomposition of F- and B-containing electrolytes.

SEI ComponentDFT-Calculated Ca²⁺ Migration Barrier (Eₐ)Implication for Ca²⁺ TransportReference
Calcium Fluoride (CaF₂)2.8 eVInsulating polyu.edu.hk
Calcium Chloride (CaCl₂)>1.5 eVPoor Conductor polyu.edu.hk
Calcium Iodide (CaI₂)0.4 eVGood Conductor polyu.edu.hk
Borate SpeciesFavorable (mechanism proposed)Potentially Conductive icmab.es

These theoretical predictions underscore the challenges in developing functional calcium batteries. While the Ca(BF₄)₂ salt offers stability, its decomposition can lead to the formation of highly resistive SEI components like CaF₂. polyu.edu.hk Computational modeling suggests that engineering the SEI, for instance through the use of additives that promote the formation of conductive borate-rich matrices, is a critical strategy for improving the kinetics of Ca²⁺ transport at the anode interface. icmab.es

Environmental and Industrial Considerations of Tetrafluoroborate Anion

Formation and Decomposition Pathways of Tetrafluoroborate (B81430) Ions in Aqueous Systems

The tetrafluoroborate anion (BF4-), often found in industrial wastewater from processes like flue-gas desulfurization and borosilicate glass etching, presents unique challenges for environmental management due to its stability and the eventual hydrolysis into boric acid and fluoride (B91410). researchgate.netnih.gov Understanding its formation and decomposition is critical for developing effective treatment strategies.

The formation of tetrafluoroborate ions in aqueous solutions containing boric acid (H₃BO₃), fluoride (F-), and aluminum (Al³⁺) is significantly governed by the chemical conditions of the system. elsevierpure.com Experimental studies and thermodynamic calculations have shown that the concentration of the formed BF4- increases with a decrease in pH, an increase in the total fluoride concentration, and a decrease in the total aluminum ion concentration. researchgate.netelsevierpure.com

Acidic conditions are a prerequisite for the formation of BF4-. researchgate.net Research indicates that the mole fraction of BF4- can exceed 99% at a pH lower than 3.5 when the total free fluoride concentration is as high as 0.1 M. researchgate.net Conversely, the ion is hardly formed at a pH greater than 7, even with high concentrations of free fluoride. researchgate.netresearchgate.net The formation reaction from boric acid and fluoride is rapid, reaching equilibrium within 20 minutes at temperatures between 20–50°C. researchgate.net Aluminum ions compete with boron for fluoride ions, thus a lower aluminum concentration favors the formation of tetrafluoroborate. researchgate.netelsevierpure.com

Table 1: Effect of Total Fluoride Concentration on Tetrafluoroborate (BF4-) Formation at pH 0.7–0.8. researchgate.net
Total Fluoride Concentration (M)Fraction of BF4- Formed (%)
0.251.2
1.095.6
3.396.7

Although tetrafluoroborate is formed exclusively under acidic conditions, once formed, it exhibits considerable stability in neutral and alkaline environments. researchgate.netelsevierpure.com This stability persists for at least several hours under alkaline conditions, which complicates its removal from wastewater streams that are often neutralized before discharge. researchgate.net However, some studies on tetrafluoroborate-based ionic liquids suggest they are not stable in water and undergo hydrolysis, a process that is significantly dependent on temperature. nih.gov For industrial wastewater applications, the key consideration is its stability after formation, making it resistant to conventional precipitation methods used for fluoride removal. researchgate.netsemanticscholar.org

Advanced Treatment and Removal Strategies for Tetrafluoroborate in Industrial Wastewaters

The low reactivity of the tetrafluoroborate ion, particularly with calcium ions typically used for fluoride precipitation, necessitates advanced treatment methods for its removal from industrial effluents. semanticscholar.org

A prominent strategy for treating wastewater containing tetrafluoroborate involves a multi-step chemical decomposition process. researchgate.netelsevierpure.com Since BF4- does not readily react with calcium, the first step is to break down the stable anion. semanticscholar.org This is achieved by adding an aluminum compound under acidic conditions, which converts the fluoride from the tetrafluoroborate ion into fluoroaluminate complexes. researchgate.netelsevierpure.com The efficiency of this decomposition reaction is enhanced at lower pH, higher water temperatures, and a higher mole ratio of aluminum to total fluoride (Al/T-F). researchgate.netsemanticscholar.org

Once the fluoride is complexed with aluminum, the subsequent step involves the addition of calcium ions. elsevierpure.com The fluoroaluminate ions are decomposed by the calcium, leading to the precipitation of fluoride, typically as calcium fluoride. researchgate.netelsevierpure.com This combined aluminum-calcium (B13803358) treatment process has been successfully applied to wastewater from flue gas desulfurization plants, achieving fluoride levels within typical emission limits. elsevierpure.com Another approach utilizes electrocoagulation with a sacrificial aluminum electrode. nih.gov The dissolved aluminum from the anode effectively decomposes the BF4- into fluoroaluminate complexes, while the resulting boric acid and fluoride ions are removed through sweep flocculation. nih.gov

Adsorption presents an alternative technology for removing tetrafluoroborate from aqueous solutions. pu-hiroshima.ac.jp Research has demonstrated the feasibility of using biosorbents, such as zirconium(IV)-loaded saponified orange waste gel, for the effective removal of BF4-. nih.govresearchgate.net

Batch adsorption experiments have identified several key factors influencing the efficiency of this process. The optimal removal of BF4- using this specific adsorbent occurs in an acidic pH range of 2-3. nih.govresearchgate.net The process is also selective; the presence of other common coexisting anions does not significantly hinder BF4- removal, with the exception of sulfate (B86663) (SO₄²⁻). nih.gov Thermodynamic analysis of the adsorption indicates that the process is both spontaneous and endothermic in nature. nih.gov The adsorption capacity increases with temperature, as detailed in the Langmuir adsorption isotherm data below. nih.gov

Table 2: Maximum Adsorption Capacities of Zirconium(IV)-Loaded Orange Waste Gel for BF4- at Various Temperatures. nih.gov
Temperature (K)Maximum Adsorption Capacity (mmol g⁻¹)
2932.65
2983.28
3033.87
3134.77

Future Research Directions and Outlook for Calcium Tetrafluoroborate Chemistry

Rational Design Principles for Next-Generation Calcium Electrolytes

The rational design of electrolytes is a cornerstone for the development of high-performance calcium-ion batteries. Future research will focus on a theory-aided approach to designing new electrolyte salts and solvent systems. A key principle that has emerged is the use of weakly coordinating anions (WCAs). nih.gov These anions are designed to have a low propensity for coordinating with the Ca2+ cation, which is crucial for facilitating reversible calcium plating and stripping.

A common theme in the design of successful calcium-ion electrolytes is the use of tetracoordinate aluminum or boron centers with fluorinated alkoxides. nih.gov This approach aims to create large, charge-delocalized anions that interact weakly with the calcium cation. The dependence of Coulombic efficiency on the inherent propensity for cation-anion coordination is a critical factor that will guide the design of future electrolytes. nih.gov

Another vital design principle is the careful consideration of the coordination strength of both the anion and the solvent. ornl.gov Research has shown that solvents with very strong coordination to Ca2+, such as triglyme, can hinder reversible calcium deposition even when anion-Ca2+ coordination is minimized. ornl.govacs.orgosti.gov Conversely, solvents with more moderate coordination strength, like 1,2-dimethoxyethane, may enable deposition if anion-Ca2+ coordination is sufficiently limited. ornl.govacs.orgosti.gov Therefore, future electrolyte design will require a delicate balance between solvent and anion coordination strengths to optimize ion transport and electrochemical performance.

Table 1: Key Rational Design Principles for Calcium Electrolytes

Design PrincipleObjectiveKey Parameters to Control
Weakly Coordinating Anions (WCAs)Facilitate reversible Ca2+ plating and strippingAnion size, charge delocalization, presence of fluorinated groups
Balanced Solvent CoordinationOptimize Ca2+ mobility and desolvation at the electrodeSolvent donor number, chelation effects, steric hindrance
Theory-Aided DesignAccelerate discovery of new electrolyte formulationsComputational modeling of ion-solvent and ion-anion interactions

Deeper Understanding of Complex Interfacial Chemistry for Enhanced Battery Performance

The performance of calcium-ion batteries is largely dictated by the complex chemical processes occurring at the electrode-electrolyte interface. A significant challenge in calcium chemistry is the formation of a passivation layer, known as the solid electrolyte interphase (SEI), on the calcium metal anode. syr.edu This layer can inhibit the diffusion of calcium ions, thereby impeding battery performance. syr.edu

Future research will need to focus on engineering the SEI to create phases that are more conducive to calcium diffusion. syr.edu This involves a deeper understanding of the composition and properties of the SEI layer formed in different electrolyte systems. For instance, in some systems, calcium chloride (CaCl2) has been identified as a passivating layer with poor Ca2+ conductivity. rsc.org A comprehensive understanding of the interfacial chemistry is crucial for developing strategies to control and modify the SEI for improved performance.

The complexity of the interfacial reactions is also dependent on the electrode surface itself. For example, the electrodeposition of calcium can vary significantly between different electrode materials, such as gold and platinum. frontiersin.org Future studies will need to investigate the interplay between the electrolyte, the electrode material, and the resulting interfacial chemistry to enable stable and efficient cycling of calcium-ion batteries.

Exploration of Novel Anion and Solvent Systems in Calcium-Ion Electrochemistry

The exploration of new anions and solvents is a critical avenue for advancing calcium-ion electrochemistry. While calcium tetrafluoroborate (B81430) is a foundational compound, the development of novel anions is essential for improving properties such as solubility, ionic conductivity, and electrochemical stability. ornl.gov Research into anions based on aluminates and borates with fluorinated alkoxides has shown promise. nih.gov

The interplay between the anion and solvent is a key area of investigation. The relative coordination tendencies of the anion and solvent with the Ca2+ cation determine the local coordination structure, which ultimately impacts the electrochemical behavior. ornl.govacs.org For instance, in a moderately coordinating solvent, the nature of the anion can be the deciding factor for enabling reversible plating. jcesr.org

Table 2: Investigated Solvent and Anion Systems in Calcium-Ion Electrochemistry

ComponentExamplesKey Research Focus
Solvents 1,2-dimethoxyethane, Triglyme, TetrahydrofuranUnderstanding the impact of coordination strength on Ca2+ deposition
Anions Tetrafluoroborate, Aluminates, Borates, Bis(trifluoromethanesulfonyl)imideDesigning weakly coordinating anions for improved electrochemical performance

Development of In-Operando and In-Situ Characterization Techniques for Dynamic Processes

To unravel the complex dynamic processes occurring within calcium-ion batteries, the development and application of advanced characterization techniques are indispensable. In-situ and in-operando techniques, which allow for the monitoring of the battery during operation, are crucial for gaining a deeper understanding of reaction mechanisms, degradation pathways, and interfacial phenomena. tudelft.nlnih.gov

Techniques such as in-situ X-ray diffraction (XRD) can be used to track phase transformations and the evolution of crystal structures in the electrodes during cycling. mdpi.com In-situ transmission electron microscopy (TEM) and scanning transmission electron microscopy (STEM) can provide atomic-level insights into morphological changes and chemical and crystallographic information. mdpi.com

For investigating the critical solid-electrolyte interphase, in-situ X-ray photoelectron spectroscopy (XPS) is a powerful tool for analyzing surface composition and chemistry. mdpi.com Furthermore, operando soft X-ray absorption spectroscopy (XAS) has been employed to probe the solvation and desolvation dynamics of calcium at the electrolyte/electrode interface. digitellinc.com The continued development and application of these and other in-situ/operando techniques will be vital for addressing the current challenges in calcium-ion battery research and for guiding the design of future generations of materials and systems. nih.gov

Q & A

Q. What are the key physicochemical properties of calcium tetrafluoroborate critical for experimental handling?

this compound (B₂CaF₈) has a molecular weight of 213.69 g/mol and is hygroscopic, requiring storage at room temperature in airtight containers to prevent moisture absorption . It is water-soluble, which facilitates its use in aqueous reactions, but its corrosive nature (Hazard Class 8) necessitates inert handling conditions. Researchers should verify the hydrate form (CAS 15978-68-4) when working with hydrated samples, as water content may affect reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its corrosivity and hygroscopicity, researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with dry nitrogen purging to minimize moisture exposure. Contaminated waste must be segregated and neutralized before disposal, adhering to local regulations for corrosive substances .

Q. How can researchers validate the purity and identity of synthesized this compound?

Combine X-ray diffraction (XRD) to confirm crystalline structure with elemental analysis (e.g., ICP-MS) to verify calcium and boron stoichiometry. Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹⁹F) can characterize the tetrafluoroborate anion environment. Purity assessment via thermogravimetric analysis (TGA) ensures minimal hydrate or solvent residues .

Advanced Research Questions

Q. What synthesis strategies optimize yield and purity of this compound?

High-purity synthesis often involves metathesis reactions between calcium salts (e.g., CaCO₃) and tetrafluoroboric acid (HBF₄) in anhydrous solvents. Post-synthesis, recrystallization from dry acetonitrile or ethanol under nitrogen can reduce impurities. Monitor reaction progress via pH titration to ensure complete neutralization .

Q. How does this compound's hygroscopicity impact its use in moisture-sensitive reactions, and how can this be mitigated?

The compound’s hygroscopicity can introduce water into reactions, altering kinetics or product distribution. Mitigation includes pre-drying under vacuum (60–80°C for 24 hours) and using Schlenk-line techniques for solvent transfers. Karl Fischer titration should quantify residual moisture before critical experiments .

Q. What advanced techniques resolve structural and thermal stability challenges in this compound applications?

Pair Raman spectroscopy with differential scanning calorimetry (DSC) to study phase transitions and decomposition thresholds (e.g., above 200°C). For dynamic applications, high-pressure XRD can reveal structural changes under varying conditions, while solid-state NMR probes anion-cation interactions .

Q. How should researchers address solubility discrepancies in solvent screening for this compound?

Systematically test solvents (e.g., DMSO, ionic liquids) using gravimetric analysis under controlled humidity. For low-polarity media, employ sonication or co-solvents (e.g., THF) to enhance dissolution. Compare results with predictive models like COSMO-RS for ionic liquids to guide solvent selection .

Methodological Notes

  • Contradiction Alert : CAS 13814-93-2 refers to anhydrous this compound, while 15978-68-4 denotes the hydrate. Confirm the form via TGA before experimental design .
  • Data Gaps : Limited direct studies on this compound exist; extrapolate methodologies from analogous salts (e.g., cobalt or cadmium tetrafluoroborate) with caution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.